molecular formula C16H22ClN3O2 B2476111 2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride CAS No. 1338213-21-0

2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B2476111
CAS No.: 1338213-21-0
M. Wt: 323.82
InChI Key: HUVCYSODBXSFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C16H21N3O2·HCl It is characterized by the presence of an isoindoline-1,3-dione core structure, which is substituted with a piperazin-1-yl butyl group

Mechanism of Action

Target of Action

The primary target of 2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 suggests it may influence the dopaminergic pathways These pathways are involved in a variety of physiological processes, including motor control, reward, and reinforcement

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .

Result of Action

One study suggests that isoindoline derivatives may have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride typically involves the reaction of isoindoline-1,3-dione with a piperazine derivative. One common method involves the condensation of isoindoline-1,3-dione with 1-(4-bromobutyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the isoindoline-1,3-dione core.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups on the isoindoline-1,3-dione core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine moiety enhances its potential for interaction with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-(4-piperazin-1-ylbutyl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2.ClH/c20-15-13-5-1-2-6-14(13)16(21)19(15)10-4-3-9-18-11-7-17-8-12-18;/h1-2,5-6,17H,3-4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVCYSODBXSFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.